molecular formula C16H12ClF6N3O3 B2960980 N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 338785-31-2

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2960980
CAS No.: 338785-31-2
M. Wt: 443.73
InChI Key: BJEDLBAOMMQIGM-UHFFFAOYSA-N
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Description

N'-(6-Chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a benzohydrazide derivative characterized by a central 2,5-bis(2,2,2-trifluoroethoxy)phenyl core linked to a 6-chloropyridin-2-yl group via a hydrazide bridge. The trifluoroethoxy substituents enhance lipophilicity and metabolic stability, while the hydrazide moiety provides reactivity for forming heterocyclic derivatives (e.g., thiazolidinones, oxadiazoles) . This compound is synthesized through sequential esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to form the hydrazide intermediate, followed by condensation with 6-chloro-2-pyridinecarbaldehyde .

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF6N3O3/c17-12-2-1-3-13(24-12)25-26-14(27)10-6-9(28-7-15(18,19)20)4-5-11(10)29-8-16(21,22)23/h1-6H,7-8H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEDLBAOMMQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of the chloropyridine and trifluoroethoxybenzohydrazide intermediates. The chloropyridine can be synthesized through halogenation reactions, where pyridine is treated with chlorine under controlled conditions. The trifluoroethoxybenzohydrazide is prepared by reacting 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent, followed by hydrazide formation using hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound’s trifluoroethoxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The chloropyridine moiety may also contribute to its biological activity by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other benzohydrazide derivatives but differs in substituent groups, which influence physicochemical and biological properties. Key analogs include:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
N'-(6-Chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (Target) Benzohydrazide 6-Chloropyridin-2-yl Hydrazide, Trifluoroethoxy
N-[2-(Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Benzamide Phenyl-thiazolidinone Thiazolidinone, Trifluoroethoxy
1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone Oxadiazole Acetyl Oxadiazole, Trifluoroethoxy
Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) Benzamide Piperidylmethyl Amide, Trifluoroethoxy
N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide Benzohydrazide 4-Bromobenzenesulfonyl Sulfonohydrazide, Trifluoroethoxy

Key Observations :

  • Hydrazide vs. Amide: The hydrazide group in the target compound allows cyclization into heterocycles (e.g., thiazolidinones), whereas amide derivatives like Flecainide exhibit rigidity and enhanced bioavailability .
  • Substituent Effects : The 6-chloropyridinyl group in the target compound may enhance binding to pyridine-sensitive targets (e.g., kinases), contrasting with Flecainide’s piperidylmethyl group, which confers antiarrhythmic activity .
  • Electron-Withdrawing Groups : Trifluoroethoxy groups in all analogs improve metabolic stability and membrane permeability .

Comparison of Yields :

  • Benzohydrazide intermediate: 90% .
  • Thiazolidinone derivatives: 70–85% .
  • Oxadiazole derivatives: 75–88% .
  • Target compound analog (CAS 1268669-63-1): 78% .
Impurity Profiles

Process-related impurities highlight structural similarities:

  • 2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide : A Flecainide impurity formed during incomplete hydrazide conversion .
  • N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide : Results from side reactions between hydrazide and pyridine intermediates .

Biological Activity

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and various biological activities of this compound, including antimicrobial, cytotoxic, and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 6-chloropyridine with appropriate hydrazones. The structure features a benzohydrazide core with trifluoroethoxy substituents that enhance lipophilicity and biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H12ClF6N3O3
  • CAS Number: 3800320

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related hydrazones suggest that structural modifications can lead to enhanced effectiveness against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget PathogenMIC (µM)
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideMRSA≤0.49 - 3.9
N'-(6-chloropyridin-2-yl)-...M. tuberculosisNot specified

Cytotoxicity and Anticancer Activity

The compound has shown promising results in cytotoxicity assays against various cancer cell lines including HeLa and A549. Studies demonstrated that it induces apoptosis in these cells, indicating potential use as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to DNA damage .

Cell LineIC50 (µM)Mechanism
HeLaNot specifiedApoptosis induction
A549Not specifiedROS generation

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted the synthesis of several hydrazone derivatives with varying degrees of antibacterial activity. The derivatives with trifluoromethyl groups showed enhanced efficacy against M. tuberculosis and other nontuberculous mycobacteria .
  • Cytotoxic Studies : In vitro studies on mammalian cell lines revealed that the compound exhibited significant cytotoxicity without affecting normal cells at lower concentrations . This selectivity is crucial for therapeutic applications.
  • Mechanistic Insights : Further investigation into the mechanism of action revealed that the compound interacts with DNA, exhibiting nuclease activity which is enhanced in the presence of oxidants like H₂O₂ . This interaction suggests potential for development into chemotherapeutic agents.

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